Cas no 32347-82-3 (9-Oxabicyclo[3.3.1]non-6-en-2-one)

9-Oxabicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound featuring an oxabicyclic framework with an enone functionality. Its unique structure, combining an oxygen bridge and an α,β-unsaturated ketone, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in cycloaddition reactions, ring-opening transformations, and as a precursor for complex heterocyclic systems. Its rigid bicyclic scaffold offers stereochemical control in synthesis, while the reactive enone moiety enables diverse functionalization. This compound is of interest in pharmaceutical and materials research due to its potential for constructing biologically active molecules or advanced polymer backbones. Handling requires standard precautions for unsaturated ketones.
9-Oxabicyclo[3.3.1]non-6-en-2-one structure
32347-82-3 structure
Product Name:9-Oxabicyclo[3.3.1]non-6-en-2-one
CAS No:32347-82-3
MF:C8H10O2
MW:138.163802623749
CID:1450193
PubChem ID:557027
Update Time:2025-06-13

9-Oxabicyclo[3.3.1]non-6-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 9-Oxabicyclo[3.3.1]non-6-en-2-one
    • 9-oxabicyclo[3.3.1]non-2-en-6-one
    • DTXSID90339573
    • 32347-82-3
    • EN300-7667509
    • GYZNCJBSTRCMCB-UHFFFAOYSA-N
    • Inchi: 1S/C8H10O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2
    • InChI Key: GYZNCJBSTRCMCB-UHFFFAOYSA-N
    • SMILES: O1C2C(CCC1C=CC2)=O

Computed Properties

  • Exact Mass: 138.0681
  • Monoisotopic Mass: 138.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

9-Oxabicyclo[3.3.1]non-6-en-2-one Pricemore >>

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Additional information on 9-Oxabicyclo[3.3.1]non-6-en-2-one

Comprehensive Overview of 9-Oxabicyclo[3.3.1]non-6-en-2-one (CAS No. 32347-82-3): Properties, Applications, and Innovations

9-Oxabicyclo[3.3.1]non-6-en-2-one (CAS No. 32347-82-3) is a bicyclic organic compound featuring a unique oxygen-bridged structure. This molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential as a building block for complex syntheses. The oxabicyclo scaffold, in particular, is prized for its ability to impart rigidity and stereochemical control in target molecules.

Recent advancements in synthetic methodologies have highlighted the role of 9-Oxabicyclo[3.3.1]non-6-en-2-one in green chemistry initiatives. Researchers are exploring its use in solvent-free reactions and catalytic processes, aligning with the global push toward sustainable chemical production. The compound's bicyclic framework also makes it a candidate for bio-based polymer development, addressing the growing demand for eco-friendly materials.

In pharmaceutical applications, derivatives of CAS 32347-82-3 have shown promise in drug discovery programs targeting neurological disorders. Its oxygen-containing heterocycle mimics natural product architectures, a feature increasingly sought after in the design of next-generation therapeutics. Computational studies suggest potential interactions with biological targets involved in inflammation pathways.

The analytical characterization of 9-Oxabicyclo[3.3.1]non-6-en-2-one presents interesting challenges for spectroscopists. Advanced techniques like 2D NMR and high-resolution mass spectrometry are often employed to confirm its structural integrity. These methods are particularly relevant given current industry emphasis on compound purity verification and regulatory compliance in specialty chemicals.

Material scientists have investigated the photophysical properties of 32347-82-3 derivatives for potential use in organic electronics. The compound's conjugated system shows interesting charge transport characteristics, making it relevant to ongoing research in flexible displays and wearable technology. This aligns with market trends toward miniaturized electronic components.

Industrial scale-up considerations for 9-Oxabicyclo[3.3.1]non-6-en-2-one production involve optimization of ring-closing metathesis protocols. Process chemists are particularly interested in developing cost-effective routes that maintain the compound's stereochemical purity, a critical factor for end-use applications in asymmetric synthesis.

Recent patent literature reveals growing interest in oxabicyclic compounds as chiral auxiliaries. The specific spatial arrangement of CAS 32347-82-3 makes it valuable for inducing enantioselectivity in catalytic reactions, addressing pharmaceutical industry needs for stereochemically pure intermediates.

Environmental fate studies indicate that 9-Oxabicyclo[3.3.1]non-6-en-2-one undergoes predictable degradation pathways under standard conditions. This biodegradability profile contributes to its appeal in applications requiring environmental compatibility, particularly in agricultural chemistry formulations where persistence concerns are paramount.

The crystalline form of 32347-82-3 has been characterized by X-ray diffraction, revealing intermolecular interactions that inform formulation scientists about potential co-crystal formation. Such knowledge is crucial for bioavailability enhancement strategies in pharmaceutical development.

Emerging research explores the compound's potential in supramolecular chemistry. The bicyclic ketone moiety serves as a recognition site for host-guest complexes, with applications ranging from molecular sensors to selective extraction technologies in environmental remediation.

Quality control protocols for 9-Oxabicyclo[3.3.1]non-6-en-2-one emphasize chromatographic purity assessment, with HPLC methods being particularly prevalent. This reflects broader industry standards for fine chemical characterization and meets regulatory requirements across multiple jurisdictions.

Thermodynamic studies of CAS 32347-82-3 have provided valuable data for process safety evaluations. The compound's thermal stability profile supports its use in continuous flow chemistry systems, an area of intense development in modern chemical manufacturing.

Academic investigations continue to uncover novel reactivity patterns of the oxabicyclo core. Recent publications demonstrate its participation in [3+2] cycloadditions and other pericyclic reactions, expanding the toolbox available to synthetic organic chemists working on complex molecular architectures.

The commercial availability of 9-Oxabicyclo[3.3.1]non-6-en-2-one from specialty chemical suppliers has facilitated broader investigation of its properties. Current market analysis indicates steady demand from research institutions and industrial laboratories engaged in advanced materials development.

Future research directions may explore the incorporation of 32347-82-3 derivatives into metal-organic frameworks (MOFs) or covalent organic polymers. The compound's structural features suggest potential as a linker unit in these porous materials, which find applications in gas storage and separation technologies.

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